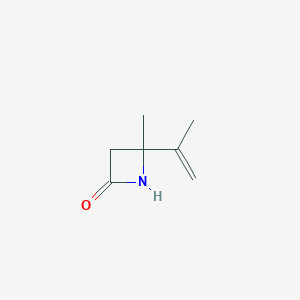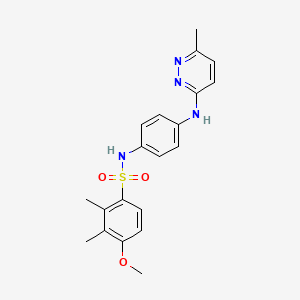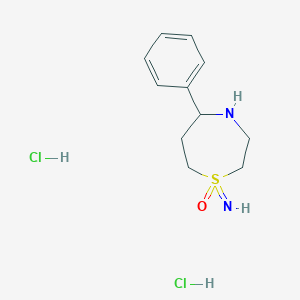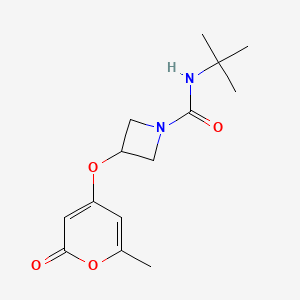![molecular formula C18H20FN5O2 B2693460 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide CAS No. 921890-67-7](/img/structure/B2693460.png)
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their antiproliferative activities against leukemia cell lines . Some of these compounds have shown to be 8–10 times more potent than the BTK inhibitor ibrutinib .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several steps . The process typically starts with a key intermediate, which is then coupled with other compounds through reactions such as the Suzuki reaction . The resulting compound is then converted to the final product through further reactions .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it contains multiple functional groups and rings . The structure can be analyzed using various techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the Suzuki reaction and the Miyaura borylation reaction . These reactions are used to couple different compounds together to form the final product .Scientific Research Applications
Insecticidal and Antibacterial Potential
Research has highlighted the synthesis and potential of pyrazolo[3,4-d]pyrimidine derivatives for insecticidal and antimicrobial applications. A study explored the insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, establishing a foundation for further investigation into these compounds for pest and disease control applications (Deohate & Palaspagar, 2020).
Antimicrobial Activity
Another study focused on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, which were evaluated for antimicrobial activity. This research suggests moderate antimicrobial efficacy, hinting at the potential for developing new antimicrobial agents from pyrazolo[3,4-d]pyrimidine derivatives (Farag, Kheder, & Mabkhot, 2009).
Anti-Tuberculosis Activity
Further studies have identified the utility of pyrazolo[3,4-d]pyrimidine analogs in combating tuberculosis. A particular focus was on designing and synthesizing thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promise in vitro and were not cytotoxic at evaluated concentrations, suggesting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Anticancer Activity
Research into the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives has also been conducted. Novel fluorinated benzo[b]pyran compounds with significant anti-lung cancer activity were synthesized, undergoing various chemical modifications to explore their anticancer efficacy. These studies lay the groundwork for future exploration of pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents (Hammam et al., 2005).
Neuroinflammation Imaging
Moreover, pyrazolo[1,5-a]pyrimidines have been investigated for their ability to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies involve the synthesis and biological evaluation, including [(18)F]-labeling, of novel pyrazolo[1,5-a]pyrimidines for potential use in positron emission tomography (PET) imaging to detect neuroinflammation, highlighting their significance in neurodegenerative disease research (Damont et al., 2015).
Mechanism of Action
The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives is related to their ability to inhibit protein kinases . Protein kinases play active roles in signal transduction pathways in human cells, and their dysfunction can cause many diseases, including cancer . Therefore, inhibitors of protein kinases are considered as therapeutic options for cancer treatment .
Future Directions
The future directions for the research on “N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide” and similar compounds could involve further exploration of their antiproliferative activities and potential as cancer treatments . Additionally, more research could be done to fully understand their mechanism of action and to optimize their synthesis process .
properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-2-3-16(25)20-8-9-24-17-15(10-22-24)18(26)23(12-21-17)11-13-4-6-14(19)7-5-13/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDGZECAWRWLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)
![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)



![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![furan-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2693391.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)

![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2693400.png)